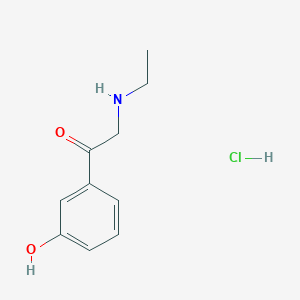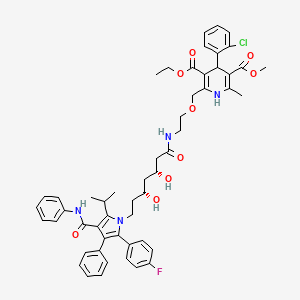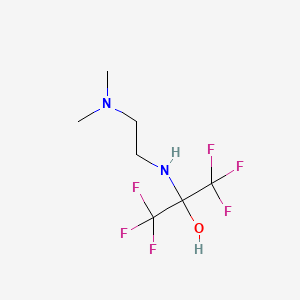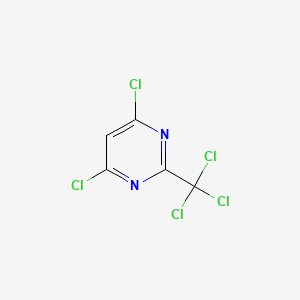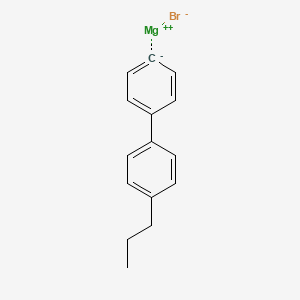![molecular formula C14H21N5O4 B13424505 2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a sugar moiety, making it a nucleoside analog. Nucleoside analogs are crucial in medicinal chemistry, particularly in the development of antiviral and anticancer drugs.
Preparation Methods
The synthesis of 2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the protection of hydroxyl groups, glycosylation to attach the sugar moiety, and subsequent deprotection. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. Common reagents used in these reactions include protecting groups like silyl ethers and glycosyl donors such as acetylated sugars .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a nucleoside analog, interfering with DNA and RNA synthesis.
Medicine: Employed in the development of antiviral and anticancer drugs due to its ability to inhibit viral replication and cancer cell proliferation.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of this compound involves its incorporation into DNA or RNA, where it acts as a chain terminator. By mimicking natural nucleosides, it gets incorporated into the growing DNA or RNA strand, preventing further elongation. This inhibition of nucleic acid synthesis disrupts the replication of viruses and the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases .
Comparison with Similar Compounds
Compared to other nucleoside analogs, 2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one stands out due to its unique diethylamino group, which enhances its lipophilicity and cellular uptake. Similar compounds include:
Azacitidine: Used in the treatment of myelodysplastic syndromes.
Decitabine: Another nucleoside analog with applications in cancer therapy.
Cytarabine: Commonly used in the treatment of leukemia.
Properties
Molecular Formula |
C14H21N5O4 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C14H21N5O4/c1-3-18(4-2)14-16-12-11(13(22)17-14)15-7-19(12)10-5-8(21)9(6-20)23-10/h7-10,20-21H,3-6H2,1-2H3,(H,16,17,22)/t8-,9+,10+/m0/s1 |
InChI Key |
JLKDOZVYGPEKBD-IVZWLZJFSA-N |
Isomeric SMILES |
CCN(CC)C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
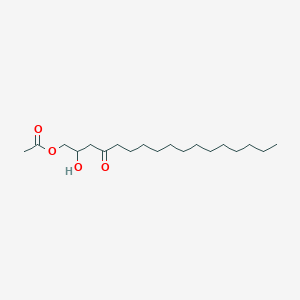


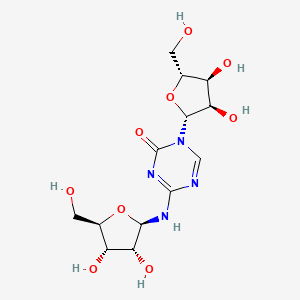
![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)


